molecular formula C8H5KN2O6 B2502290 Potassium 2-methyl-3,5-dinitrobenzoate CAS No. 1303525-72-5

Potassium 2-methyl-3,5-dinitrobenzoate

Cat. No.: B2502290
CAS No.: 1303525-72-5
M. Wt: 264.234
InChI Key: IYBGJORRYZMVLX-UHFFFAOYSA-M
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Description

Potassium 2-methyl-3,5-dinitrobenzoate is an organic compound with significant applications in various fields of research and industry. It is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-methyl-3,5-dinitrobenzoate can be synthesized through the nitration of 2-methylbenzoic acid. The nitration process involves the reaction of 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-methyl-3,5-dinitrobenzoic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-methyl-3,5-dinitrobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-methyl-3,5-dinitrobenzoate involves its interaction with biological molecules and cellular pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, resulting in their inhibition or death. Additionally, the compound may interact with specific enzymes and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: A precursor in the synthesis of potassium 2-methyl-3,5-dinitrobenzoate.

    Methyl 3,5-dinitrobenzoate: Another derivative with similar chemical properties.

    2-Methyl-3,5-dinitrobenzoic acid: The intermediate in the synthesis of this compound

Uniqueness

This compound is unique due to its potassium ion, which imparts distinct

Properties

IUPAC Name

potassium;2-methyl-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6.K/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16;/h2-3H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBGJORRYZMVLX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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